5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5OS/c13-8-3-1-7(2-4-8)9-10(17-18-16-9)11(19)15-12-14-5-6-20-12/h1-6H,(H,14,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBACSIRHAZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures around 0°C to 50°C.
Substitution: Sodium hydroxide, potassium tert-butoxide; temperatures around 20°C to 100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, key differences, and biological activities (where available):
Structural and Functional Insights:
Core Heterocycles :
- The target compound’s triazole-thiazole scaffold is distinct from Flufenacet’s thiadiazole core and ’s thiophene-carboxamide derivatives . Triazoles generally offer better metabolic stability compared to thiadiazoles, which may explain their prevalence in pharmaceuticals.
Substituent Effects: The 4-fluorophenyl group in the target compound is shared with Flufenacet and ’s triazole-acetamide . Fluorination often enhances membrane permeability and resistance to oxidative metabolism. Carboxamide vs. Sulfonamide/Sulfanyl: The carboxamide linkage in the target compound differs from sulfonamide (AB4 ) or sulfanyl ( ) groups in analogs.
Flufenacet’s role as an herbicide highlights how minor structural changes (e.g., thiadiazole vs. triazole) can shift applications from agriculture to pharmaceuticals.
Synthesis Pathways: The target compound could be synthesized via methods similar to those in (thiazole-amine coupling ) or (triazole cyclization ). For example, coupling a preformed triazole-carboxylic acid with 2-aminothiazole might yield the carboxamide.
Challenges and Opportunities:
- Bioactivity Data Gap : The lack of explicit pharmacological data for the target compound necessitates further testing, particularly in assays relevant to its structural analogs (e.g., cytotoxicity or kinase inhibition).
- Functional Group Optimization : Replacing the fluorophenyl with dichlorobenzyl (as in 5f ) or adding sulfonyl groups (as in AB4 ) could modulate solubility and target selectivity.
Q & A
Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including the formation of the triazole ring and subsequent coupling with thiazole derivatives. Key steps include:
- Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core .
- Coupling agents (e.g., chloroacetyl chloride) to attach the fluorophenyl and thiazole moieties under controlled pH and temperature (20–25°C) .
- Purification via recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the product . Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, and reaction time. For example, triethylamine as a base in dioxane improves coupling efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks, particularly distinguishing triazole (δ 7.5–8.5 ppm) and thiazole (δ 6.5–7.5 ppm) signals .
- FT-IR Spectroscopy : Identification of carboxamide C=O stretches (~1650 cm) and triazole/thiazole ring vibrations (~1500 cm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate the biological activity of triazole-thiazole hybrids like this compound?
Standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) to assess target binding .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines to screen for anticancer potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, FT-IR) when characterizing novel derivatives?
Contradictions often arise from:
- Tautomerism : Triazole rings may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents (DMSO-d) and 2D NMR (COSY, HSQC) to resolve ambiguities .
- Impurity interference : Compare experimental FT-IR peaks with computational simulations (e.g., DFT) to identify unexpected bonds .
- Statistical validation : Apply multivariate analysis to spectral datasets to distinguish noise from genuine structural features .
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
Approaches include:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining activity .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to improve aqueous stability .
- Nanoparticle encapsulation : Lipid-based carriers can increase bioavailability and reduce hepatic first-pass metabolism .
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing bioactivity?
A robust SAR framework involves:
- Stepwise substitution : Synthesize derivatives with incremental modifications (e.g., halogen replacements, alkyl chain extensions) .
- Computational modeling : Molecular docking (AutoDock) or MD simulations to predict binding affinities with target proteins (e.g., COX-2, EGFR) .
- Bioisosteric replacement : Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl, thienyl) to evaluate activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
